molecular formula C22H34N4O B11367987 N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}pentanamide

N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}pentanamide

Cat. No.: B11367987
M. Wt: 370.5 g/mol
InChI Key: FEVVLOYDFQLKAZ-UHFFFAOYSA-N
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Description

N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a piperidine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazole Ring: This is usually achieved through the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivatives under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated benzodiazole intermediate.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the benzodiazole-piperidine intermediate with a pentanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzodiazole compounds.

Scientific Research Applications

N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as anxiety and epilepsy.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the enhancement of GABAergic transmission, resulting in anxiolytic, anticonvulsant, and sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Lorazepam: Known for its potent sedative effects and used in the treatment of anxiety disorders.

    Clonazepam: Used primarily for its anticonvulsant properties in the treatment of epilepsy.

Uniqueness

N-{2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}PENTANAMIDE is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its unique piperidine moiety and the specific substitution pattern on the benzodiazole ring differentiate it from other benzodiazepines, potentially leading to different therapeutic profiles and side effect profiles.

Properties

Molecular Formula

C22H34N4O

Molecular Weight

370.5 g/mol

IUPAC Name

N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propan-2-ylbenzimidazol-5-yl]pentanamide

InChI

InChI=1S/C22H34N4O/c1-5-6-7-22(27)23-18-8-9-20-19(14-18)24-21(26(20)16(2)3)15-25-12-10-17(4)11-13-25/h8-9,14,16-17H,5-7,10-13,15H2,1-4H3,(H,23,27)

InChI Key

FEVVLOYDFQLKAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCC(CC3)C)C(C)C

Origin of Product

United States

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